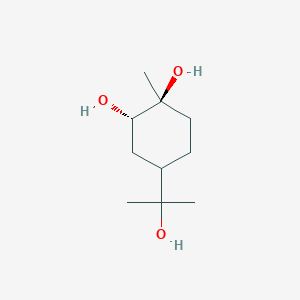![molecular formula C14H15N3O3 B14868199 6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyrimidine and pyrrolidine rings in its structure makes it a versatile scaffold for drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine or pyrrolidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrimidine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine core .
科学研究应用
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, known for its presence in many pharmaceuticals.
Pyrimidine: A six-membered ring with two nitrogen atoms, a core structure in DNA and RNA
Uniqueness
6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its combined pyrimidine and pyrrolidine rings, which provide a versatile scaffold for drug design. This dual-ring structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery .
属性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
6-(2-hydroxyethyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C14H15N3O3/c18-7-6-17-8-10-11(13(17)19)12(16-14(20)15-10)9-4-2-1-3-5-9/h1-5,12,18H,6-8H2,(H2,15,16,20) |
InChI 键 |
GYFKZFIMZIHUEL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


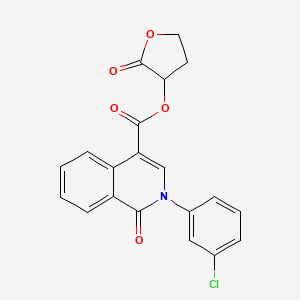

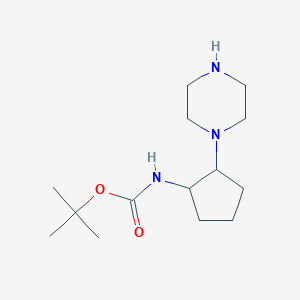

![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
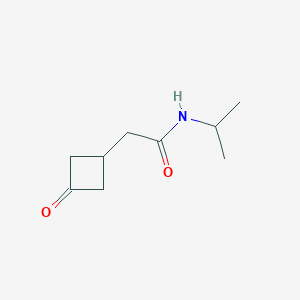
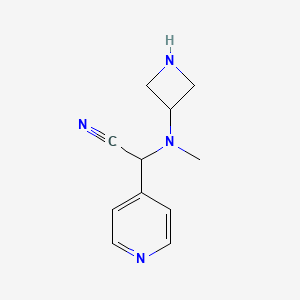
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
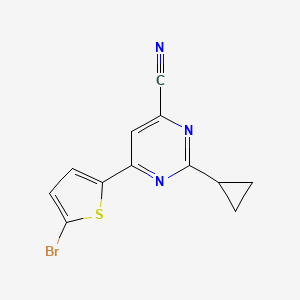
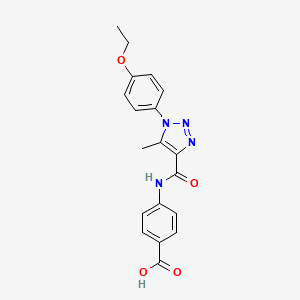
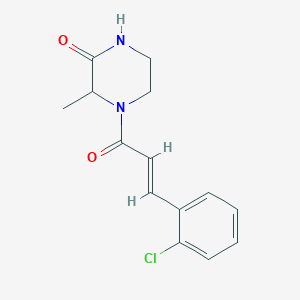
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
